

Spectroscopic Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2,4-dichloro-6-methylnicotinate

Cat. No.: B1297710

[Get Quote](#)

Introduction

Ethyl 2,4-dichloro-6-methylnicotinate, with the chemical formula $C_9H_9Cl_2NO_2$ and CAS number 86129-63-7, is a substituted pyridine derivative.^{[1][2]} As a key intermediate in organic synthesis, its structural confirmation is paramount. This technical guide provides a detailed overview of the expected spectral data for this compound across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not readily available in public databases, this document outlines the predicted spectral characteristics based on its structure. Furthermore, it details generalized experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Ethyl 2,4-dichloro-6-methylnicotinate**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted 1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the ethyl ester protons, and the methyl group protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5 (Pyridine ring)	7.0 - 7.5	Singlet (s)	1H
-OCH ₂ CH ₃ (Ethyl ester)	4.2 - 4.5	Quartet (q)	2H
-CH ₃ (Pyridine ring)	2.5 - 2.8	Singlet (s)	3H
-OCH ₂ CH ₃ (Ethyl ester)	1.2 - 1.5	Triplet (t)	3H

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	160 - 165
C-Cl (C2, C4)	145 - 155
C-CH ₃ (C6)	155 - 160
C-H (C5)	120 - 125
Pyridine Ring Carbon (C3)	125 - 130
-OCH ₂ CH ₃ (Ethyl ester)	60 - 65
-CH ₃ (Pyridine ring)	20 - 25
-OCH ₂ CH ₃ (Ethyl ester)	13 - 16

Table 3: Predicted IR Absorption Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bonds, and aromatic C-H and C=C bonds.

Functional Group	Predicted Absorption Range (cm ⁻¹)
C=O (Ester) Stretch	1720 - 1740
C-O (Ester) Stretch	1200 - 1300
Aromatic C=C Stretch	1550 - 1600
C-H (Aromatic) Stretch	3000 - 3100
C-H (Aliphatic) Stretch	2850 - 3000
C-Cl Stretch	700 - 850

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

m/z Value	Interpretation
~233/235/237	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ Molecular ion peak cluster
~204/206/208	Loss of ethyl group (-C ₂ H ₅)
~188/190/192	Loss of ethoxy group (-OC ₂ H ₅)
~160/162/164	Loss of carboxylate group (-COOC ₂ H ₅)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[3][4]

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2,4-dichloro-6-methylnicotinate** for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable

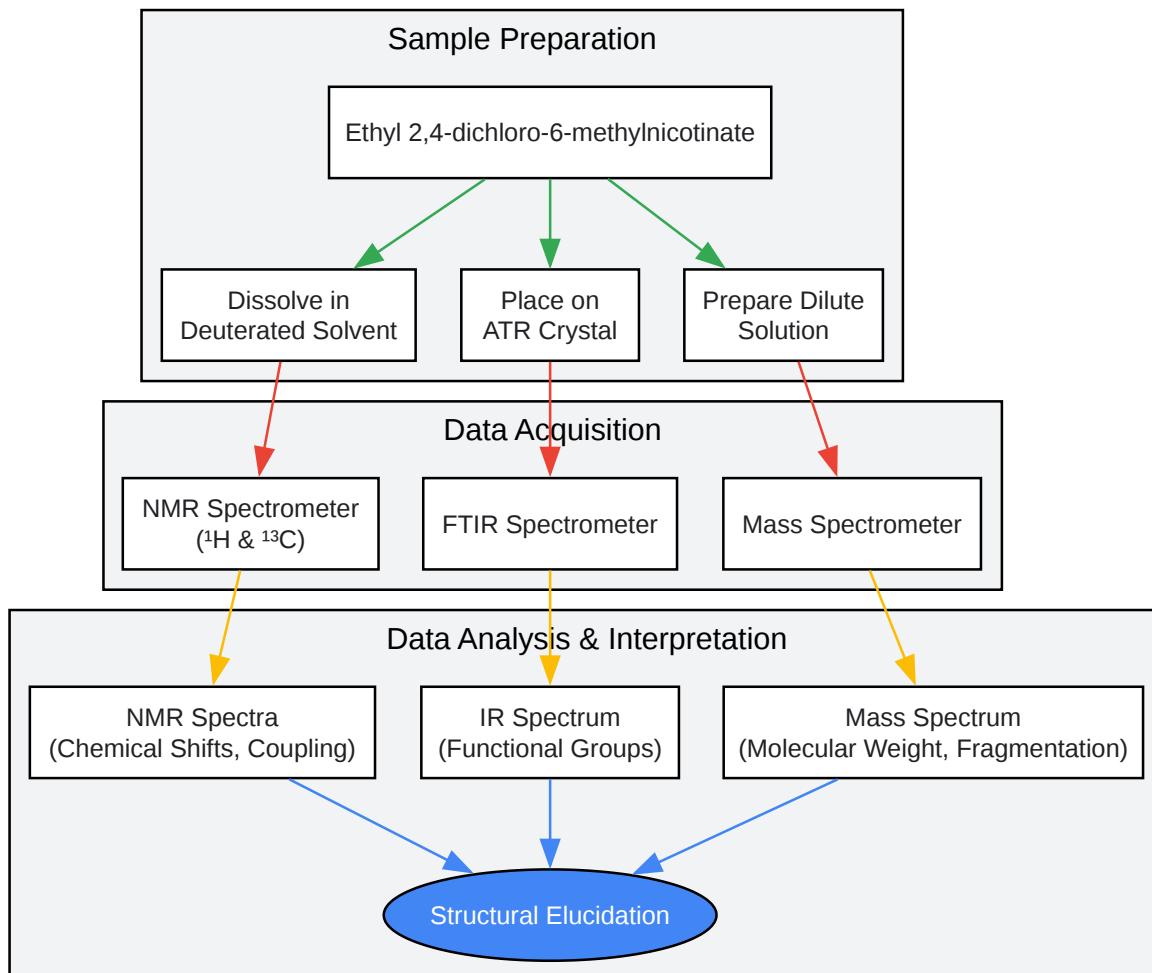
deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

- **Instrument Setup:** Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Tune the probe and shim the magnetic field to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

The following is a general protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory:[4]

- **Sample Preparation:** Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:[4]

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup: Set the ESI source to positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound like **Ethyl 2,4-dichloro-6-methylnicotinate** is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]
- 3. Ethyl 2,4-dichloro-6-methylnicotinate, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate | 86129-63-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297710#ethyl-2-4-dichloro-6-methylnicotinate-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com